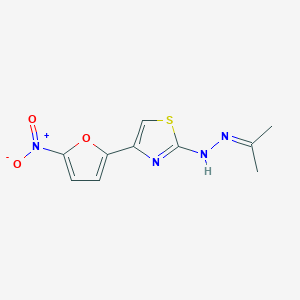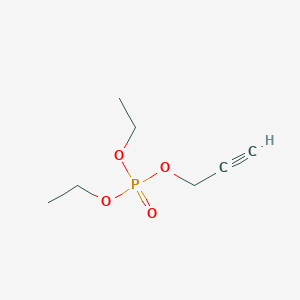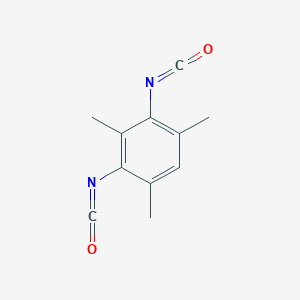
1-(Hydroxymethyl)-imidazolidin-2-one
Overview
Description
1-(Hydroxymethyl)-imidazolidin-2-one is a cyclic organic compound that has gained significant attention in scientific research due to its unique chemical properties. It is commonly referred to as "DMDHEU" and is used as a cross-linking agent in the textile industry to improve the durability of fabrics. However, recent studies have shown that this compound has potential applications in various fields such as medicine, agriculture, and environmental science.
Mechanism Of Action
The mechanism of action of 1-(Hydroxymethyl)-imidazolidin-2-one is not fully understood. However, studies have shown that it works by cross-linking proteins and nucleic acids, which results in the stabilization of these molecules. This cross-linking process also results in the formation of a protective barrier that prevents degradation of the cross-linked molecules.
Biochemical And Physiological Effects
1-(Hydroxymethyl)-imidazolidin-2-one has been shown to have minimal toxicity and is considered safe for use in various applications. It has been shown to have antimicrobial properties and can inhibit the growth of bacteria and fungi. It has also been shown to have anti-inflammatory properties and can reduce inflammation in the body.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-(Hydroxymethyl)-imidazolidin-2-one in lab experiments is its stability and ease of handling. It is also a relatively inexpensive compound, making it an attractive option for researchers with limited budgets. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 1-(Hydroxymethyl)-imidazolidin-2-one. One area of interest is its potential use in cancer treatment. Further studies are needed to determine the efficacy of this compound in inducing apoptosis in cancer cells and its potential use as a chemotherapeutic agent.
Another area of interest is its potential use as a plant growth regulator. Further studies are needed to determine the optimal concentrations and application methods for this compound to improve crop yields.
In environmental science, further studies are needed to determine the effectiveness of 1-(Hydroxymethyl)-imidazolidin-2-one in removing heavy metals from contaminated soil and water. Additionally, studies are needed to determine the potential environmental impact of using this compound in large-scale remediation projects.
Conclusion
In conclusion, 1-(Hydroxymethyl)-imidazolidin-2-one is a cyclic organic compound that has potential applications in various fields. Its stability and ease of handling make it an attractive option for researchers, and its minimal toxicity makes it safe for use in various applications. Further research is needed to fully understand its mechanism of action and its potential applications in medicine, agriculture, and environmental science.
Synthesis Methods
The synthesis method of 1-(Hydroxymethyl)-imidazolidin-2-one involves the reaction between dimethylolurea and formaldehyde under acidic conditions. This process results in the formation of a cyclic compound that is stable and easy to handle. The yield of this synthesis method is high, and the purity of the compound can be easily controlled.
Scientific Research Applications
1-(Hydroxymethyl)-imidazolidin-2-one has been extensively studied for its potential applications in various fields. In the medical field, it has been shown to have antimicrobial properties and can be used as a preservative in pharmaceutical products. It has also been studied for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.
In the agricultural field, it has been shown to have potential as a plant growth regulator and can improve the yield of crops. In environmental science, it has been studied for its ability to remove heavy metals from contaminated soil and water.
properties
IUPAC Name |
1-(hydroxymethyl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c7-3-6-2-1-5-4(6)8/h7H,1-3H2,(H,5,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCHHZHVJHXGCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166112 | |
| Record name | 1-(Hydroxymethyl)-imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Hydroxymethyl)-imidazolidin-2-one | |
CAS RN |
15667-24-0 | |
| Record name | 1-(Hydroxymethyl)-2-imidazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15667-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Hydroxymethyl)-imidazolidin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015667240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Hydroxymethyl)-imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(hydroxymethyl)-imidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.114 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1R,4S,7R,(+)]-1,3,3,7-Tetramethyl-2-oxabicyclo[2.2.1]heptane](/img/structure/B98081.png)






![2-[(4-Methoxyphenyl)carbonyl]furan](/img/structure/B98097.png)





